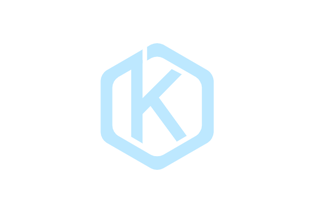Cas no 1393-92-6 (Litmus paper)

Litmus paper structure
商品名:Litmus paper
CAS番号:1393-92-6
MF:215-739-6
メガワット:号MFCD00131528
MDL:MFCD00131528
CID:83657
Litmus paper 化学的及び物理的性質
名前と識別子
-
- Litmus
- LITMUS, INDICATOR GRADE
- Litmus,indicatorgrade,pure100GR
- Litmus,indicatorgrade,pure25GR
- Litmus,indicatorgrade,pure500GR
- Litmuspowder
- LaccaMusica
- Lackmus
- Litmus, indicator grade, pure
- LitMus, pure, indicator grade
- Tornasol
- Tournesol
- Turnsole
- Litmus solution
- Kubel-Tiemanns litmus solution
- Lacca coerulea
- Lacmus
- Lichen blue
- Litmus indicator
- Litmus paper
- CI 1242
- LITMUS GR
- blue litmus
- Lacca musica
- LITMUS POWDER
- LITMUS SOLUTION ACCORDING TO KUBEL AND TIEMANN
- LITMUS SOLUTION BLUE
- LITMUS SOLUTION RED
-
- MDL: MFCD00131528
計算された属性
じっけんとくせい
- 色と性状: ソリッド
- 密度みつど: 1.1170
- あんていせい: Stable. Incompatible with strong oxidizing agents.
- ようかいせい: 水に溶ける
- マーカー: 5547
- FEMA: MFCD00131528
- 酸塩基指示剤の変色ph値範囲: 4.5(red)-8.3(blue)
Litmus paper セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H351
- 警告文: P281
- WGKドイツ:3
- 危険カテゴリコード: 40-36/37/38
- セキュリティの説明: S 24/25:肌と目の接触を防ぐ。
-
危険物標識:

- セキュリティ用語:S24/25
Litmus paper 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R096435-25g |
Litmus paper |
1393-92-6 | 25g |
¥84 | 2023-09-10 | ||
| City Chemical | L6845-100GM |
Litmus |
1393-92-6 | indicator | 100gm |
$187.67 | 2023-09-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L16360-25g |
Litmus |
1393-92-6 | 25g |
¥98.0 | 2021-09-09 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239748-25g |
Litmus indicator (pH 5-8) |
1393-92-6 | IND | 25g |
¥96.00 | 2023-11-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005551-100g |
Litmus paper |
1393-92-6 | AR | 100g |
¥237 | 2023-09-10 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | L0062-500G |
Litmus |
1393-92-6 | 500g |
¥2990.00 | 2024-04-17 | ||
| abcr | AB137765-5 g |
Litmus; . |
1393-92-6 | 5 g |
€49.10 | 2023-07-20 | ||
| abcr | AB137765-25 g |
Litmus; . |
1393-92-6 | 25 g |
€79.00 | 2023-07-20 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239748-500g |
Litmus indicator (pH 5-8) |
1393-92-6 | IND | 500g |
¥1060.00 | 2023-11-21 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | TH819-5g |
Litmus paper |
1393-92-6 | (pH 5-8) | 5g |
¥57.0 | 2022-06-10 |
Litmus paper 関連文献
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
-
4. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
1393-92-6 (Litmus paper) 関連製品
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 557-08-4(10-Undecenoic acid zinc salt)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:1393-92-6)LITMUS

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ